3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile
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Overview
Description
3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C11H9BrN2O. It is characterized by the presence of a bromopyrimidine group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile typically involves the reaction of 5-bromopyrimidine with benzonitrile derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where the benzonitrile acts as a nucleophile attacking the electrophilic carbon of the bromopyrimidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacturing of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Bromopyrimidine: A related compound with similar reactivity but lacking the benzonitrile group.
Benzonitrile: A simpler aromatic nitrile without the bromopyrimidine moiety.
3-(Pyrimidin-2-yl)phenol: A compound with a similar structure but without the bromine atom.
Uniqueness: 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile is unique due to the combination of the bromopyrimidine and benzonitrile groups, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
CAS No. |
1411018-58-0 |
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Molecular Formula |
C11H6BrN3O |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-2-8(4-10)5-13/h1-4,6-7H |
InChI Key |
VIHCBAMPDSHOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
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